molecular formula C8H12O4S B1622494 3-(Methacryloyloxy)sulfolane CAS No. 52298-80-3

3-(Methacryloyloxy)sulfolane

Cat. No.: B1622494
CAS No.: 52298-80-3
M. Wt: 204.25 g/mol
InChI Key: HNBIKMPYCJHYMY-UHFFFAOYSA-N
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Description

3-(Methacryloyloxy)sulfolane is an organic compound with the molecular formula C8H12O4S and a molecular weight of 204.24 g/mol . It is also known by other names such as tetrahydro-1,1-dioxido-3-thienyl 2-methyl-2-propenoate . This compound is characterized by the presence of a methacryloyloxy group attached to a sulfolane ring, making it a versatile molecule in various chemical applications.

Chemical Reactions Analysis

Types of Reactions

3-(Methacryloyloxy)sulfolane undergoes various chemical reactions, including:

    Polymerization: It can polymerize under the influence of initiators such as peroxides or azo compounds.

    Substitution Reactions: The methacryloyloxy group can participate in substitution reactions with nucleophiles.

    Addition Reactions: The double bond in the methacryloyloxy group can undergo addition reactions with electrophiles.

Common Reagents and Conditions

    Polymerization: Initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can react with the methacryloyloxy group.

    Addition: Electrophiles like halogens or hydrogen halides can add across the double bond.

Major Products

    Polymers: The polymerization of this compound results in high-molecular-weight polymers.

    Substituted Products: Substitution reactions yield various substituted sulfolane derivatives.

    Addition Products: Addition reactions produce halogenated or hydrogenated sulfolane derivatives.

Comparison with Similar Compounds

Similar Compounds

    3-(Methacryloyloxy)propyltrimethoxysilane: Similar in structure but contains a silane group instead of a sulfolane ring.

    2-(Methacryloyloxy)ethyltrimethylammonium chloride: Contains a quaternary ammonium group, making it more hydrophilic.

    Methacryloyloxyethyl phosphate: Contains a phosphate group, providing different reactivity and solubility properties.

Uniqueness

3-(Methacryloyloxy)sulfolane is unique due to its sulfolane ring, which imparts distinct chemical and physical properties. The sulfolane ring enhances the compound’s stability and solubility in various solvents, making it suitable for diverse applications .

Properties

IUPAC Name

(1,1-dioxothiolan-3-yl) 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4S/c1-6(2)8(9)12-7-3-4-13(10,11)5-7/h7H,1,3-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNBIKMPYCJHYMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC1CCS(=O)(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70405149
Record name ST4136045
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52298-80-3
Record name ST4136045
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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